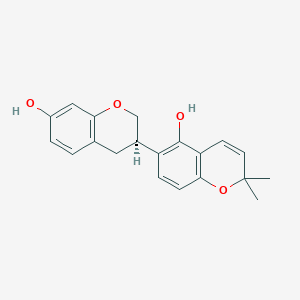

Phaseollinisoflavan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phaseollinisoflavan, also known as phaseollin, belongs to the class of organic compounds known as pyranoisoflavonoids. These are isoflavonoids that contain a pyran ring fused to either of the A, B, or C ring of the isoflavonoid skeleton. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in a number of food items such as tea, green bean, herbs and spices, and pulses. This makes this compound a potential biomarker for the consumption of these food products.

Aplicaciones Científicas De Investigación

Phytoalexin Production and Plant Defense Mechanisms

Role in Phytoalexin Accumulation

Phaseollinisoflavan is recognized as a phytoalexin, a class of compounds produced by plants in response to pathogen attack. Research indicates that the application of elicitors can significantly enhance the accumulation of isoflavonoids, including this compound, in plant tissues. For instance, a study demonstrated that using indanoyl-type elicitors increased the concentration of this compound in common bean cultivars, particularly those resistant to anthracnose disease. The highest levels were observed when treated with specific concentrations of 1-oxo-indanoyl-l-isoleucyl methyl ester, peaking between 72 and 96 hours post-induction .

Mechanisms of Action

The biosynthesis pathway for this compound involves several key enzymes, including phenylalanine ammonia lyase and isoflavone synthase. These enzymes facilitate the conversion of phenylalanine into various isoflavonoids, which play crucial roles in plant defense against pathogens such as Xanthomonas axonopodis and Pseudomonas syringae. Enhanced expression of genes related to isoflavone biosynthesis was noted in resistant bean lines upon pathogen exposure, indicating a robust defense mechanism that can be leveraged through agricultural practices .

Antimicrobial Properties

Inhibition of Pathogenic Microbes

this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogenic bacteria, including Xanthomonas and Achromobacter species. This property is particularly valuable in agricultural settings where crop diseases pose significant threats to yield and quality . The selective toxicity to gram-positive bacteria highlights its potential as a natural pesticide or biocontrol agent.

Potential Applications in Crop Improvement

Enhancing Disease Resistance

The strategic application of this compound and other isoflavonoids can be utilized to enhance disease resistance in crops. For instance, breeding programs focusing on cultivars with higher natural levels of this compound could lead to improved resistance against fungal and bacterial pathogens. This approach not only reduces reliance on synthetic pesticides but also promotes sustainable agricultural practices .

Biomedical Applications

Health Benefits and Therapeutic Potential

Beyond agriculture, this compound has potential health benefits due to its antioxidant properties. Isoflavonoids are known for their role in reducing oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular disorders. Preliminary studies suggest that compounds like this compound may contribute to improved health outcomes by modulating inflammatory responses and enhancing cellular defense mechanisms .

Data Summary Table

Case Studies

-

Elicitor-Induced Isoflavonoid Accumulation

A study conducted on two common bean cultivars showed that the application of indanoyl-type elicitors significantly boosted the levels of this compound, particularly in anthracnose-resistant varieties. The findings underscore the potential for using these elicitors in crop management strategies aimed at enhancing phytoalexin production for better disease resistance . -

Antimicrobial Efficacy Assessment

Research assessing the antimicrobial properties of various isoflavonoids revealed that this compound effectively inhibited several pathogenic bacterial strains, suggesting its viability as a natural pesticide alternative . -

Health Impact Studies

Investigations into the health benefits of dietary isoflavonoids have highlighted the role of compounds like this compound in reducing inflammation and oxidative stress, paving the way for further research into their therapeutic applications .

Propiedades

Número CAS |

40323-57-7 |

|---|---|

Fórmula molecular |

C20H20O4 |

Peso molecular |

324.4 g/mol |

Nombre IUPAC |

6-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol |

InChI |

InChI=1S/C20H20O4/c1-20(2)8-7-16-17(24-20)6-5-15(19(16)22)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1 |

Clave InChI |

UUJBHSNXZMGYBT-ZDUSSCGKSA-N |

SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C=C(C=C4)O)OC3)C |

SMILES isomérico |

CC1(C=CC2=C(O1)C=CC(=C2O)[C@H]3CC4=C(C=C(C=C4)O)OC3)C |

SMILES canónico |

CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C=C(C=C4)O)OC3)C |

Key on ui other cas no. |

40323-57-7 |

Sinónimos |

(-)-Phaseollinisoflavan; (3R)-3,4-Dihydro-2',2'-dimethyl[3,6'-bi-2H-1-benzopyran]-5',7-diol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.